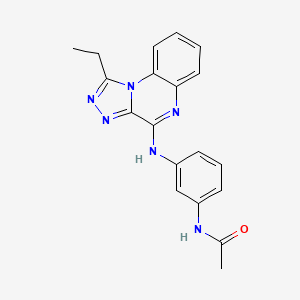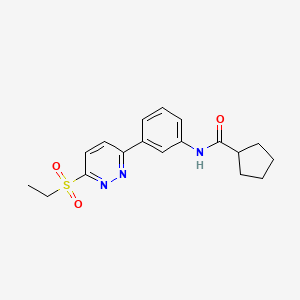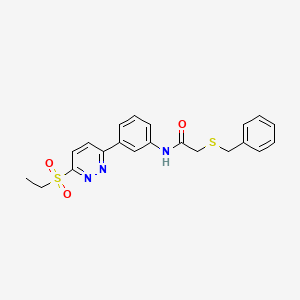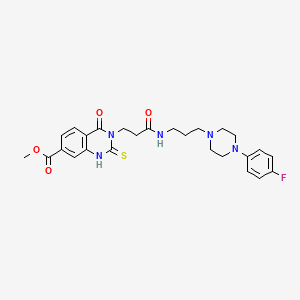
PROTAC BRD9-binding moiety 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9-binding moiety 5 is a selective binder for the bromodomain-containing protein 9 (BRD9). This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins within cells. This compound has shown antiproliferative activity against various cancer cell lines, making it a valuable tool in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9-binding moiety 5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as amide coupling, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves scaling up the reactions, optimizing the process for cost-effectiveness, and ensuring compliance with regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD9-binding moiety 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9-binding moiety 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cell-based assays to investigate the role of BRD9 in various biological processes, including gene regulation and chromatin remodeling.
Medicine: Explored as a potential therapeutic agent for targeting BRD9 in cancer treatment, given its antiproliferative activity against cancer cells.
Industry: Utilized in the development of new drugs and chemical probes for research and development purposes.
Wirkmechanismus
PROTAC BRD9-binding moiety 5 exerts its effects by selectively binding to the bromodomain of BRD9. This binding facilitates the recruitment of an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. The degradation of BRD9 disrupts its role in chromatin remodeling and gene regulation, thereby inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC BRD4-binding moiety: Targets the bromodomain-containing protein 4 (BRD4) for degradation.
PROTAC BET-binding moiety: Binds to bromodomain and extra-terminal (BET) proteins, leading to their degradation.
PROTAC HDAC-binding moiety: Targets histone deacetylases (HDACs) for degradation.
Uniqueness
PROTAC BRD9-binding moiety 5 is unique in its selectivity for BRD9, which distinguishes it from other PROTACs targeting different bromodomain-containing proteins. This selectivity allows for more precise modulation of BRD9-related pathways, making it a valuable tool for studying the specific functions of BRD9 and developing targeted therapies.
Eigenschaften
Molekularformel |
C19H18N6O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22) |
InChI-Schlüssel |
JUNHMKZVTUHPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11279745.png)


![N-(5-chloro-2-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279764.png)
![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)
![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)
![N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279777.png)
![methyl 4-(4-methoxy-3-methylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11279800.png)
![{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11279805.png)

![N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279811.png)
![Cyclohexyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279812.png)

